Anion-π Self-Assembly Architecture: Short Spacer vs. Long-Chain Homologs
In a direct crystallographic comparison, 1,2-ethanedisulfonate (EDS²⁻), 1,3-propanedisulfonate (PDS²⁻), and 1,4-butanedisulfonate (BDS²⁻) all formed uniform 2D ladder-like self-assemblies with a rigid molecular cage via anion-π interactions. In contrast, 1,6-hexanedisulfonate (HDS²⁻) with a longer alkyl chain formed a qualitatively different helical chain assembly, while the trisulfonate TSPB³⁻ led to a 3D frame structure [1]. NMR titrations yielded association constants in the range of 5–114 M⁻¹ for all disulfonate-cage complexes, confirming measurable binding [1]. The short ethylene spacer of 1,2-ethanedisulfonate thus programs a discrete 2D architecture that is not reproduced by longer-chain homologs.
| Evidence Dimension | Supramolecular self-assembly architecture type (crystal structure and SEM) |
|---|---|
| Target Compound Data | 1,2-Ethanedisulfonate: uniform 2D ladder-like assembly; association constant 5–114 M⁻¹ |
| Comparator Or Baseline | 1,6-Hexanedisulfonate: helical chain assembly; 1,3,5-tris(4-sulfophenyl)benzene: 3D frame structure |
| Quantified Difference | Qualitative change in self-assembly dimensionality (2D ladder → helical chain → 3D frame) as a function of spacer length and sulfonate number |
| Conditions | X-ray crystallography, NMR titration, SEM; molecular cage 1 with three V-shaped electron-deficient clefts |
Why This Matters
Procurement decisions for crystal engineering or supramolecular chemistry applications require precise spacer-length control—substituting 1,2-ethanedisulfonate with 1,4-butanedisulfonate or 1,6-hexanedisulfonate yields fundamentally different solid-state architectures.
- [1] Wang X-Y, et al. Anion-π-Directed Self-Assembly between Di- and Trisulfonates and a Rigid Molecular Cage with Three Electron-Deficient V-Clefts. Inorg Chem. 2019;58(9):5980-5987. DOI: 10.1021/acs.inorgchem.9b00295. View Source
